Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecan-2-one belong to a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research. These compounds often serve as crucial building blocks or pharmacophores in drug discovery, particularly for targeting G protein-coupled receptors (GPCRs) like orexin and muscarinic receptors. [, , , ] Their unique structural features and chemical properties allow them to interact with specific binding sites on these receptors, modulating their activity and potentially leading to therapeutic benefits for various conditions.
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one is a heterocyclic compound characterized by its unique spiro structure, which consists of a nitrogen-containing bicyclic framework. This compound has garnered interest in medicinal chemistry and materials science due to its distinctive chemical properties and potential therapeutic applications. The presence of the spirocyclic core allows for unique interactions with biological targets, making it a valuable candidate for drug development and other scientific uses .
The compound is classified as a diazaspiro compound, specifically within the broader category of heterocycles. It is synthesized from various precursors through cyclization reactions that form the spiro structure. Its molecular formula is C₁₃H₁₈N₂O, and it is known for its role as an inhibitor of specific enzymes, particularly methyltransferases involved in RNA modifications .
The synthesis of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one typically involves several key steps:
Industrial synthesis may utilize continuous flow reactors to enhance control over reaction conditions and scalability, incorporating green chemistry principles to minimize environmental impact .
The molecular structure of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one features a spirocyclic arrangement that includes:
Key structural data includes:
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one can participate in various chemical reactions:
The mechanism of action for 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one primarily involves its interaction with biological targets:
The physical properties of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one include:
Chemical properties include:
Relevant data on stability and degradation under different conditions are crucial for practical applications but were not extensively covered in the available literature.
The applications of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one span several fields:
The core structure of 1-methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one features a central spiro carbon connecting two heterocyclic rings: a piperidine moiety and a 1-methyl-2-oxopiperidine ring modified by an oxygen atom at position 4. This spiro[5.5]undecane framework imposes rigid three-dimensionality, restricting conformational flexibility and locking substituents in defined spatial orientations. The spiro junction (quaternary carbon) prevents ring flipping, reducing entropy penalties upon target binding. X-ray crystallography of analogous spirocycles reveals chair-boat conformations for the piperidine rings, with the oxa-substitution introducing a 1.43-Å C–O bond that shortens the ring perimeter compared to all-carbon analogs. This geometry positions the N9-H bond equatorial to the ring plane, optimizing hydrogen-bond donation capabilities. The lactam carbonyl (C2=O) adopts an out-of-plane orientation, facilitating dipole interactions with protein targets [1] [7].
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one exhibits distinct electronic and steric properties compared to its diaza counterparts. Key differences include:
Table 1: Structural and Property Comparison of Spirocyclic Cores
Structural Feature | 1,9-Diazaspiro[5.5]undecane [1] | 1-Oxa-4,9-diazaspiro[5.5]undecane [4] [5] | 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one [7] |
---|---|---|---|
Ring Composition | Two piperidine rings | Piperidine + oxa-piperidine | 1-methyl-2-oxo-piperidine + oxa-piperidine |
Lipophilicity (Calculated LogP) | 1.8–2.5 | 0.9–1.5 | 0.2–0.8 |
H-Bond Acceptors | 2 | 3 (including ether oxygen) | 4 (ether + carbonyl + N1) |
TPSA (Ų) | 25–35 | 35–45 | 50–55 |
Bioactive Conformations | Flexible alkyl chains | Semi-rigid oxa-bridge | Rigid lactam constraint |
The oxa-substitution reduces ring basicity (pKa shift from 10.2 to 8.7 for N9), enhancing membrane permeability at physiological pH. The lactam carbonyl introduces an additional hydrogen-bond acceptor, enabling bidentate interactions with targets like proteases or kinases [4] [7].
Replacing methylene (–CH₂–) with oxygen (–O–) at position 4 (oxa-substitution) induces profound physicochemical changes:
In acetyl-CoA carboxylase (ACC) inhibitors, oxa-analogs of 1,9-diazaspiro[5.5]undecan-2-ones demonstrated 3–5 nM IC₅₀ values while improving passive permeability (Papp > 8 × 10⁻⁶ cm/s) due to balanced lipophilicity [1].
The methylation site critically modulates stability and target engagement:
Table 2: Methylation Effects on Molecular Properties
Methyl Position | Key Structural Impacts | Pharmacological Consequences |
---|---|---|
N1 | - Quaternizes nitrogen- Reduces pKa by 2–3 units- Adds 15 ų steric volume | - Enhanced metabolic stability- Increased CNS penetration- Reduced CYP3A4 inhibition |
C2 | - Creates stereocenter- Induces 7° ring puckering- Donates electron density to carbonyl | - Diastereoselective target binding- Altered H-bonding capacity- Modified solubility profiles |
Position-specific methylation enables rational tuning of drug-like properties: N1-methylation optimizes pharmacokinetics, while C2-methylation enables stereoselective pharmacology [2] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3